Cas no 50356-03-1 (Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)
![Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- structure](https://ja.kuujia.com/scimg/cas/50356-03-1x500.png)
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- 化学的及び物理的性質
名前と識別子
-
- Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-
- LITHIUM TERT-BUTYLCYCLOPENTADIENIDE
- Lithium t-butylcyclopentadienide
- t-butylcyclopentadienyl lithium
- tert-butylcyclopentadienyl lithium
- lithium;5-tert-butylcyclopenta-1,3-diene
- MFCD02093630
- tert-Butylcyclopentadienyl-lithium
- 50356-03-1
- AKOS006229282
- JPXWDGHNZTWBHY-UHFFFAOYSA-N
- UROXGIMUMKPQGM-UHFFFAOYSA-N
- t-butylcyclopentadienyl-lithium
-
- MDL: MFCD02093630
- インチ: InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1
- InChIKey: JPXWDGHNZTWBHY-UHFFFAOYSA-N
- ほほえんだ: [Li+].CC(C)(C)[C-]1C=CC=C1
計算された属性
- せいみつぶんしりょう: 128.11800
- どういたいしつりょう: 128.11772885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 103
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 273-277 °C(lit.)
- フラッシュポイント: 63 °F
- PSA: 0.00000
- LogP: 2.86650
- ようかいせい: 使用できません
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- セキュリティ情報
- 危険物輸送番号:UN 3396 4.3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-14-34
- セキュリティの説明: S16-S26-S45-S36-S37-S39
-
危険物標識:
- リスク用語:R11; R14; R34
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525611-5g |
tert-Butylcyclopentadienyl-lithium; . |
50356-03-1 | 5g |
€766.00 | 2025-02-13 | ||
abcr | AB525611-1 g |
tert-Butylcyclopentadienyl-lithium; . |
50356-03-1 | 1g |
€238.00 | 2023-04-17 | ||
abcr | AB525611-1g |
tert-Butylcyclopentadienyl-lithium; . |
50356-03-1 | 1g |
€238.00 | 2025-02-13 | ||
abcr | AB525611-5 g |
tert-Butylcyclopentadienyl-lithium; . |
50356-03-1 | 5g |
€766.00 | 2023-04-17 |
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-に関する追加情報
Introduction to Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- (CAS No. 50356-03-1)
Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-, is a specialized chemical compound with the CAS number 50356-03-1. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. The molecular structure of Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- features a lithium cation coordinated to a cyclopentadienyl ligand, which is further substituted with a tert-butyl group. This configuration imparts distinct electronic and steric characteristics that make it a valuable candidate for various chemical and biological studies.
The tert-butyl group in the compound's name not only influences its reactivity but also contributes to its stability under certain conditions. This makes it particularly useful in synthetic chemistry where controlled reactions are essential. The cyclopentadienyl ligand, on the other hand, is known for its ability to stabilize metal centers, which is a critical factor in catalytic applications. The combination of these features makes Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- a compound of interest in both academic research and industrial processes.
Recent advancements in the field of organometallic chemistry have highlighted the importance of such lithium complexes in the development of new catalysts. For instance, studies have shown that Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- can act as an effective catalyst in cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions are widely used in the synthesis of pharmaceuticals and fine chemicals. The ability of this compound to facilitate such transformations efficiently underscores its significance in modern synthetic methodologies.
In addition to its catalytic properties, Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- has also been explored for its potential biological activities. While not yet widely studied as a therapeutic agent, preliminary research suggests that it may exhibit properties relevant to neurological disorders. The unique interaction between the lithium cation and the cyclopentadienyl ligand could potentially modulate biological pathways associated with these conditions. Further investigation is warranted to fully elucidate its pharmacological profile.
The synthesis of Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- involves a series of carefully controlled steps to ensure high yield and purity. The process typically begins with the reaction of 2,4-cyclopentadiene with lithium metal to form lithiated cyclopentadiene. This intermediate is then reacted with 2-methyl-2-propanol (tert-butanol) to introduce the tert-butyl group. The final step involves the coordination of the lithiated species with a suitable ligand to yield the desired product. Each step requires precise control over reaction conditions to optimize outcomes.
The handling and storage of Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- must be done with utmost care due to its reactivity. It should be stored under an inert atmosphere at low temperatures to prevent degradation. Proper safety measures must be followed when working with this compound to avoid any unintended reactions or exposure. These precautions are essential for ensuring both the safety of researchers and the integrity of experimental results.
The growing interest in organometallic compounds like Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- reflects broader trends in chemical research towards developing more efficient and sustainable synthetic methods. The ability of these compounds to participate in diverse chemical transformations makes them indispensable tools in modern chemistry labs. As research continues to uncover new applications for such materials, their importance is likely to grow even further.
One particularly exciting area of research involves using Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- as a building block for more complex molecular architectures. By incorporating this compound into larger frameworks, chemists can create novel materials with tailored properties for applications ranging from catalysis to materials science. The versatility of this compound underscores its potential as a key component in future chemical innovations.
Another promising application lies in the field of green chemistry. The development of synthetic routes that minimize waste and reduce energy consumption is a major focus in contemporary chemical research. Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- offers opportunities for such sustainable practices by enabling efficient transformations under mild conditions. This aligns with global efforts to promote environmentally friendly chemical processes.
In conclusion, Lithium,[1-(1, ¹ , ¹ -dimethylethyl) - ² , ⁴ -cyclopentadien - ¹ - yl] - (CAS No . 50356 - 03 - ¹ ) is a multifaceted compound with significant potential in both academic research and industrial applications . Its unique structural features make it valuable for catalytic processes , while its reactivity allows for diverse synthetic possibilities . As research continues , this compound is poised to play an increasingly important role in advancing chemical science .
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